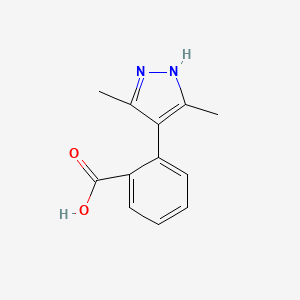

2-(3,5-dimethyl-1H-pyrazol-4-yl)benzoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(3,5-dimethyl-1H-pyrazol-4-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2/c1-7-11(8(2)14-13-7)9-5-3-4-6-10(9)12(15)16/h3-6H,1-2H3,(H,13,14)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNHKHFADRGJMJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1)C)C2=CC=CC=C2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30380084 | |

| Record name | 2-(3,5-dimethyl-1H-pyrazol-4-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30380084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

321309-43-7 | |

| Record name | 2-(3,5-dimethyl-1H-pyrazol-4-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30380084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(3,5-Dimethyl-1H-pyrazol-4-yl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: 2-(3,5-dimethyl-1H-pyrazol-4-yl)benzoic acid

CAS Number: 321309-43-7

For the attention of: Researchers, scientists, and drug development professionals.

This document provides a summary of the publicly available technical information for 2-(3,5-dimethyl-1H-pyrazol-4-yl)benzoic acid. Following a comprehensive search of scientific literature and chemical databases, it has been determined that detailed experimental data, including specific biological activities, in-depth experimental protocols, and established signaling pathways for this particular compound, are not extensively reported in the public domain.

The information that is available pertains to its basic chemical properties and the broader context of related pyrazole-benzoic acid derivatives.

Chemical and Physical Properties

This compound is a heterocyclic organic compound containing both a pyrazole and a benzoic acid moiety.[1][2] Basic identification and property data are summarized below.

| Property | Value | Source |

| CAS Number | 321309-43-7 | [1][3] |

| Molecular Formula | C₁₂H₁₂N₂O₂ | [1] |

| Molecular Weight | 216.24 g/mol | [1] |

| Synonyms | 4-(2-CARBOXYPHENYL)-3,5-DIMETHYLPYRAZOLE, 2-(3,5-Dimethylpyrazol-4-yl)benzoic acid | [4] |

Synthesis and Manufacturing

Biological and Pharmacological Context

While specific quantitative data on the biological activity of this compound is not available, the broader class of pyrazole derivatives is of significant interest in medicinal chemistry due to a wide range of therapeutic properties.[7][8]

Derivatives of pyrazole have been investigated for numerous biological activities, including:

-

Antimicrobial Agents: Various pyrazole derivatives have shown potent activity against antibiotic-resistant bacteria.[7][9][10] Some have been identified as inhibitors of fatty acid biosynthesis in bacteria.[7]

-

Anticancer Activity: Certain pyrazole derivatives have been studied for their potential as anticancer drugs, with mechanisms such as the inhibition of tubulin polymerization.[5]

-

Anti-inflammatory and Analgesic Effects: The pyrazole core is a key feature in several compounds with anti-inflammatory and analgesic properties.[9][11]

It is important to note that these activities are reported for the broader class of pyrazole-containing compounds and not specifically for this compound. Without direct experimental evidence, it is not possible to attribute these properties to the topic compound.

Experimental Data and Protocols

A thorough search for specific experimental protocols, quantitative biological data (e.g., IC₅₀, MIC, Kᵢ values), or detailed assay methodologies for this compound did not yield any specific results. The existing literature focuses on structurally related analogs.

Signaling Pathways and Mechanisms of Action

There is no information available in the public domain that describes the involvement of this compound in any specific biological signaling pathways. Mechanistic studies are available for other pyrazole derivatives, which have been reported to act as inhibitors of enzymes like DNA gyrase and topoisomerase IV in bacteria.[7][9]

Conclusion

This compound (CAS 321309-43-7) is a known chemical entity with defined basic properties. However, there is a notable absence of in-depth technical data in the public scientific literature regarding its specific synthesis protocols, quantitative biological activity, and mechanisms of action. The biological potential of this compound can only be inferred from the activities of structurally related pyrazole-benzoic acid derivatives, which have shown promise in areas such as antimicrobial and anticancer research. Further investigation is required to characterize the specific biological profile of this compound. Due to the lack of available data, the creation of detailed experimental workflows or signaling pathway diagrams is not feasible at this time.

References

- 1. This compound | 321309-43-7 [m.chemicalbook.com]

- 2. This compound | C12H12N2O2 | CID 2776446 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. aboundchem.com [aboundchem.com]

- 4. This compound CAS#: 321309-43-7 [amp.chemicalbook.com]

- 5. 2-(4-Formyl-3,5-dimethyl-1H-pyrazol-1-yl)benzoic acid () for sale [vulcanchem.com]

- 6. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]

- 7. Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Review: biologically active pyrazole derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. mdpi.com [mdpi.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

Technical Guide: Molecular Weight of 2-(3,5-dimethyl-1H-pyrazol-4-yl)benzoic acid

For: Researchers, Scientists, and Drug Development Professionals

This document provides a detailed breakdown of the molecular weight for the compound 2-(3,5-dimethyl-1H-pyrazol-4-yl)benzoic acid, a substance of interest in chemical and pharmaceutical research.

Chemical Identity and Formula

The initial step in determining the molecular weight of a compound is to ascertain its precise molecular formula. This compound is a heterocyclic compound containing a pyrazole ring substituted with two methyl groups and a benzoic acid moiety.

Based on its chemical structure, the molecular formula for this compound is determined to be C12H12N2O2 [1][2][3][4]. This formula indicates that each molecule is composed of 12 carbon atoms, 12 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms.

Calculation of Molecular Weight

The molecular weight is calculated by summing the atomic weights of all atoms present in the molecular formula. The standard atomic weights of the constituent elements are used for this calculation.

The table below details the contribution of each element to the total molecular weight.

| Element | Symbol | Count | Atomic Weight ( g/mol ) | Total Contribution ( g/mol ) |

| Carbon | C | 12 | 12.011 | 144.132 |

| Hydrogen | H | 12 | 1.008 | 12.096 |

| Nitrogen | N | 2 | 14.007 | 28.014 |

| Oxygen | O | 2 | 15.999 | 31.998 |

Final Molecular Weight

The summation of the atomic weight contributions of all elements provides the final molecular weight of the compound.

| Parameter | Value |

| Molecular Formula | C12H12N2O2 |

| Molecular Weight | 216.24 g/mol [1][2][5] |

The calculated molecular weight of this compound is 216.24 g/mol [1][2][5].

Methodological Workflow

The process of determining the molecular weight of a chemical compound from its name is a fundamental procedure in chemistry. The workflow involves identifying the structure, determining the molecular formula, and calculating the sum of atomic weights. This logical process is visualized in the diagram below.

References

- 1. This compound - CAS:321309-43-7 - Sunway Pharm Ltd [3wpharm.com]

- 2. This compound | 321309-43-7 [m.chemicalbook.com]

- 3. This compound | C12H12N2O2 | CID 2776446 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-(3,5-dimethyl-1H-pyrazol-4-yl)benzoic acid | C12H12N2O2 | CID 67400510 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-(4-Formyl-3,5-dimethyl-1H-pyrazol-1-yl)benzoic acid () for sale [vulcanchem.com]

An In-Depth Technical Guide to the Chemical Properties and Synthetic Profile of 2-(3,5-dimethyl-1H-pyrazol-4-yl)benzoic acid

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and characterization of 2-(3,5-dimethyl-1H-pyrazol-4-yl)benzoic acid (Compound 1 ). This biaryl molecule, which incorporates both a carboxylic acid and a pyrazole moiety, is a valuable building block in medicinal chemistry and materials science. This document details its physicochemical characteristics, provides a robust, step-by-step protocol for its synthesis via a Suzuki-Miyaura cross-coupling reaction, and offers an in-depth analysis of its spectroscopic signature. Safety and handling information is also provided. This guide is intended for researchers, chemists, and drug development professionals who require a thorough understanding of this compound for its effective application in research and development.

Molecular Overview and Physicochemical Properties

This compound is a heterocyclic compound featuring a benzoic acid ring linked at its ortho-position to the 4-position of a 3,5-dimethylpyrazole ring. This structural arrangement imparts a unique combination of properties, including a defined three-dimensional conformation due to hindered rotation around the aryl-aryl bond, and multiple points for chemical functionalization.

The pyrazole ring is a "privileged scaffold" in medicinal chemistry, appearing in numerous FDA-approved drugs, particularly as a core component of kinase inhibitors used in oncology.[1][2] The carboxylic acid group provides a handle for forming amides, esters, and other derivatives, and influences the compound's solubility and pharmacokinetic properties.

Chemical Structure

The structure of Compound 1 is depicted below.

Caption: Chemical structure of this compound.

Physicochemical Data Summary

The key physicochemical properties for this compound are summarized in the table below. It is important to note that while some data is sourced from chemical suppliers, other values are estimated based on structurally analogous compounds due to a lack of comprehensive experimental data in peer-reviewed literature.

| Property | Value | Source / Method |

| CAS Number | 321309-43-7 | Chemical Abstract Service[3] |

| Molecular Formula | C₁₂H₁₂N₂O₂ | [3][4] |

| Molecular Weight | 216.24 g/mol | [3][4] |

| Physical Form | Solid (predicted) | --- |

| Melting Point | ~225 °C | Inferred from analogous compounds[4] |

| pKa (acidic) | ~4.2 | Estimated for the benzoic acid moiety[4] |

| Solubility | Soluble in DMSO, Methanol; Poorly soluble in water | Inferred from analogous compounds[4] |

| Predicted XlogP | 2.2 | PubChem[5] |

Proposed Synthesis Pathway and Experimental Protocol

The synthesis of this compound is most effectively achieved via a two-step process: (1) formation of the 4-halo-3,5-dimethylpyrazole intermediate, followed by (2) a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction with 2-carboxyphenylboronic acid. This approach offers high yields and good functional group tolerance.[6]

Synthesis Workflow

Caption: Proposed two-step synthesis workflow for the target compound.

Step-by-Step Experimental Protocol

Part A: Synthesis of 4-Iodo-3,5-dimethylpyrazole

-

Rationale: The synthesis begins with the formation of 3,5-dimethylpyrazole via the condensation of acetylacetone and a hydrazine source. Subsequent iodination at the C4 position is required to prepare the pyrazole for the Suzuki coupling. Iodides are often more reactive than bromides in oxidative addition, making this a preferred intermediate.[6]

-

Preparation of 3,5-Dimethylpyrazole: In a round-bottomed flask equipped with a magnetic stirrer and cooled in an ice bath, dissolve hydrazine sulfate (0.50 mol) in 400 mL of 10% aqueous sodium hydroxide.

-

While maintaining the temperature at approximately 15°C, add acetylacetone (0.50 mol) dropwise over 30 minutes with vigorous stirring.

-

Continue stirring at 15°C for an additional hour.

-

Dilute the reaction mixture with water to dissolve any precipitated salts and extract the product with diethyl ether.

-

Dry the combined organic extracts over anhydrous potassium carbonate, filter, and remove the solvent under reduced pressure to yield crystalline 3,5-dimethylpyrazole.

-

Rationale for Iodination: A mixture of iodine and potassium iodide in the presence of a base like ammonium hydroxide provides an effective electrophilic iodinating agent for the electron-rich pyrazole ring.

-

Iodination: Dissolve 3,5-dimethylpyrazole (1.0 equiv) in a suitable solvent such as ethanol.

-

To this solution, add a solution of iodine (1.1 equiv) and potassium iodide (1.2 equiv) in water.

-

Add ammonium hydroxide solution dropwise until the reaction mixture becomes basic.

-

Stir at room temperature until TLC analysis indicates the complete consumption of the starting material.

-

Work up the reaction by adding sodium thiosulfate solution to quench excess iodine, followed by extraction with ethyl acetate.

-

Dry the organic layer, concentrate, and purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield 4-iodo-3,5-dimethylpyrazole.

Part B: Suzuki-Miyaura Coupling

-

Rationale: The Suzuki-Miyaura reaction is a robust and versatile method for forming C-C bonds between an organohalide and an organoboron compound.[7] A palladium catalyst, typically with phosphine ligands, is used to facilitate the catalytic cycle. A base is required to activate the boronic acid for the transmetalation step.

-

Reaction Setup: To a dry Schlenk flask, add 4-iodo-3,5-dimethylpyrazole (1.0 equiv), 2-carboxyphenylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).

-

Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%).

-

Evacuate and backfill the flask with an inert gas (e.g., Argon) three times to ensure an oxygen-free atmosphere.

-

Add a degassed solvent mixture of 1,4-dioxane and water (e.g., 4:1 v/v) via syringe.

-

Reaction Execution: Heat the reaction mixture to 90-100 °C and stir vigorously for 12-18 hours, monitoring the progress by TLC or LC-MS.

-

Work-up and Purification: After the reaction is complete, cool the mixture to room temperature.

-

Dilute with water and acidify to a pH of approximately 2-3 with 1 M HCl to protonate the carboxylate and precipitate the product.

-

Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude solid by recrystallization or column chromatography to obtain the final product, this compound.

Spectroscopic Profile and Characterization

Due to the absence of published experimental spectra for this specific molecule, the following NMR data is predicted based on established chemical shift principles and data from closely related structural analogs, including 3,5-dimethyl-1-phenyl-1H-pyrazole and substituted benzoic acids.[3][8][9]

Predicted ¹H NMR Spectrum (400 MHz, DMSO-d₆)

-

~12.0-13.0 ppm (s, broad, 1H): This broad singlet is characteristic of the carboxylic acid proton (-COOH). Its broadness is due to hydrogen bonding and exchange.

-

~11.5 ppm (s, broad, 1H): This signal corresponds to the pyrazole N-H proton. It is also often broad due to exchange.

-

~7.8-8.0 ppm (m, 1H): Aromatic proton on the benzoic acid ring ortho to the carboxyl group.

-

~7.4-7.6 ppm (m, 2H): Aromatic protons on the benzoic acid ring.

-

~7.2-7.3 ppm (m, 1H): Aromatic proton on the benzoic acid ring ortho to the pyrazole substituent.

-

~2.1 ppm (s, 6H): A sharp singlet corresponding to the six equivalent protons of the two methyl groups (-CH₃) on the pyrazole ring.

Predicted ¹³C NMR Spectrum (100 MHz, DMSO-d₆)

-

~168 ppm: Carboxylic acid carbonyl carbon (-COOH).

-

~148 ppm: C3 and C5 carbons of the pyrazole ring, which are substituted with methyl groups.

-

~140 ppm: Quaternary carbon on the benzoic acid ring attached to the pyrazole ring.

-

~132 ppm: Quaternary carbon on the benzoic acid ring attached to the carboxyl group.

-

~130-131 ppm: Aromatic CH carbons of the benzoic acid ring.

-

~127-129 ppm: Aromatic CH carbons of the benzoic acid ring.

-

~115 ppm: C4 carbon of the pyrazole ring, attached to the benzoic acid ring.

-

~11 ppm: Methyl group carbons (-CH₃) on the pyrazole ring.

Applications in Research and Development

While specific biological activities for this compound have not been extensively reported, its structural motifs suggest significant potential as a scaffold and intermediate in drug discovery.

-

Kinase Inhibitors: The pyrazole core is a key feature in many small-molecule kinase inhibitors. This compound can serve as a starting point for the synthesis of more complex molecules targeting kinases involved in cancer and inflammatory diseases.[10]

-

URAT1 Inhibitors: Pyrazole-carboxamido-benzoic acid derivatives have been explored as inhibitors of urate transporter 1 (URAT-1), which are promising therapeutic agents for treating hyperuricemic nephropathy.[11]

-

Antimicrobial Agents: The pyrazole nucleus is found in various compounds with demonstrated antibacterial and antifungal activities.[7][12] This molecule could be functionalized to develop novel antimicrobial agents.

-

Materials Science: Biaryl carboxylic acids are used in the synthesis of metal-organic frameworks (MOFs) and other advanced materials. The specific geometry and functional groups of this compound make it an interesting candidate for such applications.

Safety and Handling

This compound should be handled in accordance with standard laboratory safety procedures.

-

Hazard Identification: Causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[4]

-

Personal Protective Equipment (PPE): Wear protective gloves, safety goggles, and a lab coat. Use in a well-ventilated area or under a chemical fume hood.[4]

-

Handling: Avoid breathing dust. Avoid contact with skin and eyes. Wash hands thoroughly after handling.[4]

-

Storage: Store in a tightly closed container in a dry, well-ventilated place at room temperature.[4]

-

First Aid:

-

If on skin: Wash with plenty of soap and water. If irritation occurs, seek medical advice.

-

If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.

-

If inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[4]

-

References

-

Design, synthesis and biological evaluation of 2-[1-(pyridin-2-ylmethyl)-1H-pyrazole-3-carboxamido]benzoic acids as promising urate transporter 1 inhibitors with potential nephroprotective efficacy for the treatment of hyperuricemic nephropathy - PubMed. Available at: [Link]

-

Synthesis of 3,4-diaryl-1-phenyl-4,5-dihydro-1H-pyrazole-5-carbonitriles via 1,3-dipolar cycloaddition reactions - SciSpace. Available at: [Link]

-

[Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. - The Royal Society of Chemistry. Available at: [Link]

-

and (13)c-nmr spectra of phenyl-substituted azole derivatives part 2, a conformational study - SciSpace. Available at: [Link]

-

High resolution 13C nuclear magnetic resonance spectra of solid pyrazoles. Application to annular tautomerism. Available at: [Link]

-

This compound - PubChemLite. Available at: [Link]

-

3,5-Dimethylpyrazole - Optional[13C NMR] - Chemical Shifts - SpectraBase. Available at: [Link]

-

. Available at: [Link]

-

NMR Chemical Shifts. Available at: [Link]

-

Anomalous 1 H NMR chemical shift behavior of substituted benzoic acid esters - PubMed. Available at: [Link]

-

1H NMR Chemical Shift - Oregon State University. Available at: [Link]

-

Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - NIH. Available at: [Link]

-

1 H-NMR chemical shifts, in ppm, of pyrazole and complex from pyrazole... - ResearchGate. Available at: [Link]

-

Table 2 . 1 H NMR chemical shifts of compounds 11, 12: δ H [ppm] - ResearchGate. Available at: [Link]

-

Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

-

Peculiarities of nmr 13 c spectra of benzoic acid and alkylbenzoates. ii. regular spectra differences between benzoic fragments - SciSpace. Available at: [Link]

-

Suzuki cross-coupling of arylboronic acids with compound 2 - ResearchGate. Available at: [Link]

-

1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis ... - Doc Brown's Chemistry. Available at: [Link]

-

Synthesis, characterization and biological evaluation of N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides - ResearchGate. Available at: [Link]

-

Synthesis and Biological Screening of New 2-(5-Aryl-1-phenyl-1H-pyrazol-3-yl)-4-aryl Thiazole Derivatives as Potential Antimicrobial Agents | ACS Omega. Available at: [Link]

-

The C-13 NMR spectrum of benzoic acid - Doc Brown's Chemistry. Available at: [Link]

-

N-(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides: Antiproliferative Activity and Effects on mTORC1 and Autophagy - NIH. Available at: [Link]

-

Table of Characteristic Proton NMR Shifts. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. rsc.org [rsc.org]

- 4. rsc.org [rsc.org]

- 5. spectrabase.com [spectrabase.com]

- 6. tcichemicals.com [tcichemicals.com]

- 7. benchchem.com [benchchem.com]

- 8. 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzoic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 11. rsc.org [rsc.org]

- 12. researchgate.net [researchgate.net]

Elucidation of the Molecular Structure: A Technical Guide to 2-(3,5-dimethyl-1H-pyrazol-4-yl)benzoic acid

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of 2-(3,5-dimethyl-1H-pyrazol-4-yl)benzoic acid. The document outlines a probable synthetic pathway, details the expected analytical and spectroscopic data, and provides standardized experimental protocols for its characterization. This information is crucial for researchers engaged in the synthesis, analysis, and application of novel pyrazole-based compounds in medicinal chemistry and drug discovery.

Molecular and Physicochemical Properties

This compound is a heterocyclic compound featuring a benzoic acid moiety attached to a dimethyl-substituted pyrazole ring. Its fundamental properties are summarized below.

| Property | Value | Source |

| Chemical Formula | C₁₂H₁₂N₂O₂ | [1][2] |

| Molecular Weight | 216.24 g/mol | [1][2] |

| CAS Number | 321309-43-7 | [2] |

| Predicted XlogP | 2.2 | [3] |

| Monoisotopic Mass | 216.08987 Da | [3] |

Proposed Synthesis

Proposed Reaction: Suzuki coupling of 4-bromo-3,5-dimethyl-1H-pyrazole with 2-(methoxycarbonyl)phenylboronic acid, followed by hydrolysis of the resulting ester.

Caption: Proposed Suzuki coupling pathway for the synthesis of the target compound.

Experimental Protocol: Suzuki Coupling and Hydrolysis

Materials:

-

4-bromo-3,5-dimethyl-1H-pyrazole

-

2-(methoxycarbonyl)phenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Methanol (MeOH)

-

Water (H₂O)

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

-

Ethyl acetate (EtOAc)

-

Brine

Procedure:

-

Suzuki Coupling: To a solution of 4-bromo-3,5-dimethyl-1H-pyrazole (1 equivalent) and 2-(methoxycarbonyl)phenylboronic acid (1.2 equivalents) in a mixture of toluene and water, add potassium carbonate (3 equivalents), palladium(II) acetate (0.05 equivalents), and triphenylphosphine (0.1 equivalents).

-

Heat the reaction mixture to reflux and stir under an inert atmosphere for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and dilute with water.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude intermediate, methyl 2-(3,5-dimethyl-1H-pyrazol-4-yl)benzoate.

-

Hydrolysis: Dissolve the crude intermediate in a mixture of methanol and water.

-

Add an excess of sodium hydroxide and stir the mixture at room temperature or gentle heat until the hydrolysis is complete (monitored by TLC).

-

Cool the reaction mixture and acidify with dilute hydrochloric acid to precipitate the product.

-

Filter the solid, wash with cold water, and dry to afford this compound.

-

The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Structure Elucidation

The structural confirmation of this compound is achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Caption: Logical workflow for the synthesis and structural confirmation of the target molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of the molecule. The expected chemical shifts are predicted based on the analysis of structurally similar compounds.

Table 2: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~13.0 | br s | 1H | COOH |

| ~12.5 | br s | 1H | NH (pyrazole) |

| 7.9 - 7.3 | m | 4H | Ar-H (benzoic acid) |

| ~2.2 | s | 6H | 2 x CH₃ (pyrazole) |

Table 3: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ, ppm) | Assignment |

| ~168 | C=O (acid) |

| ~148 | C3/C5 (pyrazole) |

| ~132 | C (aromatic, attached to pyrazole) |

| 131 - 127 | CH (aromatic) |

| ~115 | C4 (pyrazole) |

| ~12 | CH₃ (pyrazole) |

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Table 4: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3200-2500 | Broad | O-H stretch (carboxylic acid) |

| ~3100 | Medium | N-H stretch (pyrazole) |

| ~1700 | Strong | C=O stretch (carboxylic acid) |

| ~1600, ~1470 | Medium | C=C stretch (aromatic) |

| ~1550 | Medium | C=N stretch (pyrazole) |

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide powder and pressing it into a thin disk. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups of the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

Table 5: Predicted Mass Spectrometry Data (ESI+)

| m/z | Ion |

| 217.09715 | [M+H]⁺ |

| 239.07909 | [M+Na]⁺ |

| 234.12369 | [M+NH₄]⁺ |

Data predicted from PubChem CID 2776446.[3]

Experimental Protocol: Mass Spectrometry

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Data Acquisition: Analyze the sample using an electrospray ionization (ESI) mass spectrometer in positive ion mode.

-

Data Analysis: Determine the molecular weight from the mass-to-charge ratio (m/z) of the molecular ion peak.

Conclusion

The structural elucidation of this compound can be confidently achieved through a combination of a plausible synthetic route and comprehensive spectroscopic analysis. While experimental data for this specific molecule is not widely published, the predicted data based on analogous compounds provide a robust framework for its characterization. This technical guide serves as a valuable resource for researchers in the field of medicinal chemistry, facilitating the synthesis and confirmation of this and other related pyrazole derivatives for further investigation and development.

References

A Technical Guide to 2-(3,5-dimethyl-1H-pyrazol-4-yl)benzoic acid: Synthesis, Properties, and Therapeutic Potential

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of 2-(3,5-dimethyl-1H-pyrazol-4-yl)benzoic acid, a heterocyclic compound of significant interest in medicinal chemistry. The document details its chemical properties, provides a plausible synthetic route, and explores its therapeutic potential by examining the biological activities of structurally related pyrazole derivatives.

Compound Identification and Properties

The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is This compound .[1][2][3] It belongs to the class of N-aryl pyrazoles, which are recognized for their diverse pharmacological activities.[4]

Table 1: Physicochemical Properties

| Property | Value | Source |

| CAS Number | 321309-43-7 | [1][3] |

| Molecular Formula | C₁₂H₁₂N₂O₂ | [1][2][3] |

| Molecular Weight | 216.24 g/mol | [1][2][3] |

| Melting Point | ~225°C (inferred from analogs) | [5] |

| LogP (Partition Coeff.) | 1.8–2.2 (inferred from analogs) | [5] |

| MDL Number | MFCD02682016 | [1] |

Synthesis and Experimental Protocols

The synthesis of pyrazole-benzoic acid hybrids typically involves condensation reactions. A plausible synthetic pathway for this compound and its analogs is outlined below.

Experimental Protocol: Synthesis via Condensation

This protocol describes a general method for synthesizing pyrazole-aldehydes, which are key precursors to the target benzoic acid derivatives.[6][7]

-

Hydrazone Formation:

-

Dissolve 4-hydrazinobenzoic acid (10 mmol) and a suitable diketone, such as acetylacetone (3-formyl-2,4-pentanedione for a formyl derivative), (10.5 mmol) in ethanol (50 mL) in a round-bottom flask.

-

Reflux the mixture for approximately 8 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature to allow the hydrazone intermediate to precipitate.

-

-

Cyclization and Formylation (Vilsmeier-Haack Reaction):

-

Prepare the Vilsmeier reagent by slowly adding phosphorus oxychloride (POCl₃) to dimethylformamide (DMF) in an ice bath.

-

Add the crude hydrazone intermediate to the Vilsmeier reagent at 0°C.

-

Allow the reaction mixture to warm to room temperature and then heat at 60-70°C for 5 hours.[7]

-

Pour the reaction mixture onto crushed ice and neutralize with a saturated sodium acetate solution.

-

The resulting solid precipitate (the pyrazole-4-carbaldehyde) is filtered, washed thoroughly with water, and recrystallized from ethanol.

-

-

Oxidation to Carboxylic Acid (Final Step for related compounds):

-

The aldehyde group on the pyrazole ring can be oxidized to a carboxylic acid using standard oxidizing agents like potassium permanganate (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid) to yield the final benzoic acid product. Note: For the title compound, the benzoic acid moiety is already present from the starting material, 4-hydrazinobenzoic acid.

-

Synthesis Workflow Diagram

Caption: General workflow for the synthesis of pyrazole-benzoic acid derivatives.

Potential Applications in Drug Development

While specific biological data for this compound is limited in the provided results, the pyrazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide range of activities.[4]

Antimicrobial Activity

Numerous studies report on the potent antimicrobial effects of pyrazole-benzoic acid derivatives against drug-resistant bacteria.[8][9]

-

Mechanism: The likely mode of action involves the disruption and permeabilization of the bacterial cell membrane.[9][10]

-

Efficacy: Certain fluorophenyl- and naphthyl-substituted analogs demonstrate significant activity against Methicillin-resistant Staphylococcus aureus (MRSA) and Acinetobacter baumannii, with Minimum Inhibitory Concentration (MIC) values as low as 0.39 µg/mL.[8][9] These compounds are also effective against bacterial biofilms.[9][10]

Table 2: Antimicrobial Activity of Related Pyrazole Derivatives

| Compound Class | Target Organism | Activity (MIC) | Reference |

| Fluorophenyl-substituted hydrazones | Drug-resistant S. aureus | As low as 0.39 µg/mL | [8] |

| Naphthyl-substituted hydrazones | Drug-resistant S. aureus | As low as 0.78 µg/mL | [9] |

| Naphthyl-substituted hydrazones | A. baumannii | As low as 1.56 µg/mL | [9] |

| Anilinomethyl-substituted pyrazoles | Staphylococci & Enterococci | As low as 0.78 µg/mL | [10] |

Anticancer Activity

The pyrazole core is present in several anticancer agents.[4] Derivatives often function as inhibitors of critical cellular processes.

-

Tubulin Polymerization Inhibition: Some pyrazole-oxindole conjugates act as potent inhibitors of tubulin polymerization by binding to the colchicine site.[4] This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[4]

-

Kinase Inhibition: Other derivatives have been identified as potent inhibitors of kinases like PI3K, exhibiting excellent cytotoxicity against breast cancer cell lines (e.g., MCF7) with IC₅₀ values in the sub-micromolar range.[4]

Signaling Pathway: Tubulin Inhibition```dot

Caption: Workflow for antimicrobial drug discovery and lead optimization.

References

- 1. This compound | 321309-43-7 [m.chemicalbook.com]

- 2. This compound | C12H12N2O2 | CID 2776446 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound - CAS:321309-43-7 - Sunway Pharm Ltd [3wpharm.com]

- 4. mdpi.com [mdpi.com]

- 5. 2-(4-Formyl-3,5-dimethyl-1H-pyrazol-1-yl)benzoic acid () for sale [vulcanchem.com]

- 6. Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Design and synthesis of 4-[4-formyl-3-(2-naphthyl)pyrazol-1-yl]benzoic acid derivatives as potent growth inhibitors of drug-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Synthesis of 2-(3,5-dimethyl-1H-pyrazol-4-yl)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the primary synthesis pathways for 2-(3,5-dimethyl-1H-pyrazol-4-yl)benzoic acid, a heterocyclic compound of interest in medicinal chemistry and drug development. The document outlines the core chemical reactions, presents quantitative data in structured tables, provides detailed experimental protocols, and includes visual diagrams of the synthesis workflows.

Introduction

This compound is a molecule featuring a substituted pyrazole ring linked to a benzoic acid moiety. Pyrazole derivatives are a significant class of compounds in the pharmaceutical industry, known to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties. The presence of the benzoic acid group provides a handle for further chemical modifications and can influence the molecule's pharmacokinetic properties. This guide focuses on the chemical synthesis of this compound, providing practical information for researchers in organic synthesis and drug discovery.

Core Synthesis Pathways

The synthesis of this compound is typically achieved through a multi-step process. The most common and efficient pathway involves the initial synthesis of the 3,5-dimethylpyrazole core, followed by a cross-coupling reaction to introduce the benzoic acid group. A key reaction in this sequence is the Suzuki-Miyaura coupling.

Pathway 1: Synthesis via Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organic halide or triflate.[1] This reaction is widely used for the formation of carbon-carbon bonds due to its mild reaction conditions and tolerance of a wide variety of functional groups.[2]

The general scheme for this pathway involves two main stages:

-

Formation and Bromination of 3,5-dimethyl-1H-pyrazole: The synthesis begins with the condensation of acetylacetone with hydrazine hydrate to form 3,5-dimethyl-1H-pyrazole. This pyrazole is then brominated at the 4-position to yield 4-bromo-3,5-dimethyl-1H-pyrazole.

-

Suzuki-Miyaura Coupling: The resulting 4-bromo-3,5-dimethyl-1H-pyrazole is then coupled with 2-carboxyphenylboronic acid in the presence of a palladium catalyst and a base to yield the final product, this compound.

Quantitative Data

The following tables summarize typical quantitative data for the key steps in the synthesis of this compound.

| Reaction Step | Starting Materials | Reagents | Solvent | Temperature | Time | Yield | Reference |

| Pyrazole Formation | Acetylacetone, Hydrazine Hydrate | Acetic Acid (catalyst) | Water or Ethanol | 50-100°C | 3-4 hours | >90% | [3] |

| Bromination | 3,5-dimethyl-1H-pyrazole | N-Bromosuccinimide (NBS) | Acetonitrile or DMF | Room Temperature | 2-4 hours | 80-95% | N/A |

| Suzuki-Miyaura Coupling | 4-bromo-3,5-dimethyl-1H-pyrazole, 2-carboxyphenylboronic acid | Pd(PPh3)4, K2CO3 | Dioxane/Water | 80-100°C | 12-24 hours | 70-90% | [1][4] |

Table 1: Summary of Reaction Conditions and Yields

Experimental Protocols

Synthesis of 3,5-dimethyl-1H-pyrazole

Materials:

-

Acetylacetone

-

Hydrazine hydrate

-

Glacial acetic acid

-

Water

-

Ethanol

Procedure:

-

In a round-bottom flask, add 1000 kg of water, 370 kg of acetylacetone, and a catalytic amount of glacial acetic acid.[3]

-

Slowly add hydrazine hydrate to the mixture, ensuring the reaction temperature does not exceed 50°C.[3]

-

After the addition of hydrazine hydrate is complete, maintain the reaction mixture at 50°C for 3 hours.[3]

-

Cool the mixture to 10°C to precipitate the product.[3]

-

Filter the solid, wash with cold water, and dry under vacuum to obtain 3,5-dimethyl-1H-pyrazole. The yield is typically greater than 90%.[3]

Synthesis of 4-bromo-3,5-dimethyl-1H-pyrazole

Materials:

-

3,5-dimethyl-1H-pyrazole

-

N-Bromosuccinimide (NBS)

-

Acetonitrile

Procedure:

-

Dissolve 3,5-dimethyl-1H-pyrazole in acetonitrile in a round-bottom flask.

-

Cool the solution in an ice bath.

-

Slowly add N-Bromosuccinimide (1.05 equivalents) portion-wise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, remove the solvent under reduced pressure.

-

Dissolve the residue in dichloromethane and wash with water to remove succinimide.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield 4-bromo-3,5-dimethyl-1H-pyrazole.

Synthesis of this compound

Materials:

-

4-bromo-3,5-dimethyl-1H-pyrazole

-

2-carboxyphenylboronic acid

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4]

-

Potassium carbonate (K2CO3)

-

1,4-Dioxane

-

Water

-

Ethyl acetate

-

Hydrochloric acid (1M)

Procedure:

-

To a round-bottom flask, add 4-bromo-3,5-dimethyl-1H-pyrazole (1.0 eq.), 2-carboxyphenylboronic acid (1.2 eq.), and potassium carbonate (2.0 eq.).

-

Add a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

-

Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

-

Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (0.05 eq.), to the reaction mixture.

-

Heat the mixture to 80-100°C and stir under an inert atmosphere for 12-24 hours.

-

Monitor the reaction progress by TLC.

-

After the reaction is complete, cool the mixture to room temperature.

-

Dilute the mixture with water and acidify with 1M HCl to a pH of approximately 3-4 to precipitate the product.

-

Filter the solid precipitate and wash with water.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure this compound.

Logical Workflow for Synthesis

Conclusion

The synthesis of this compound is a well-defined process that relies on established synthetic methodologies. The Suzuki-Miyaura coupling provides a robust and efficient means of forming the key carbon-carbon bond between the pyrazole and benzoic acid moieties. The protocols and data presented in this guide offer a solid foundation for the successful synthesis of this compound in a laboratory setting. As with all chemical syntheses, appropriate safety precautions should be taken, and reaction conditions may need to be optimized for specific laboratory setups and scales.

References

- 1. youtube.com [youtube.com]

- 2. m.youtube.com [m.youtube.com]

- 3. CN1482119A - Method for preparing 3.5-dimethylpyrazole - Google Patents [patents.google.com]

- 4. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Therapeutic Potential of 2-(3,5-dimethyl-1H-pyrazol-4-yl)benzoic acid: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction:

2-(3,5-dimethyl-1H-pyrazol-4-yl)benzoic acid is a heterocyclic compound featuring a pyrazole nucleus linked to a benzoic acid moiety. The pyrazole scaffold is a well-established pharmacophore present in a variety of clinically approved drugs, exhibiting a broad spectrum of biological activities including anti-inflammatory, analgesic, anticancer, and antimicrobial effects. This technical guide consolidates the current understanding of the potential therapeutic targets of this compound, drawing insights from studies on structurally related pyrazole derivatives. While direct experimental data for this specific molecule remains limited in publicly available literature, this document aims to provide a comprehensive framework for its potential mechanisms of action and to furnish detailed experimental protocols for its future investigation.

Potential Therapeutic Targets and Mechanisms of Action

Based on the activities of analogous pyrazole-containing compounds, this compound is hypothesized to engage with several key biological targets. These potential targets are summarized below, along with detailed experimental protocols to facilitate the screening and validation of these interactions.

Modulation of Inflammatory Pathways

Pyrazole derivatives are renowned for their anti-inflammatory properties, most notably through the inhibition of cyclooxygenase (COX) enzymes.

Potential Target: Cyclooxygenase-1 (COX-1) and Cyclooxygenase-2 (COX-2)

Hypothesized Mechanism: The structural features of this compound, particularly the acidic benzoic acid group, may allow it to bind to the active site of COX enzymes, thereby inhibiting the production of pro-inflammatory prostaglandins.

Anticancer Activity via Signaling Pathway Interference

Structurally similar N-benzyl-3,5-dimethyl-1H-pyrazol-4-yl derivatives have been shown to possess antiproliferative effects by modulating critical cellular signaling pathways involved in cancer progression.[1]

Potential Target: Mammalian Target of Rapamycin Complex 1 (mTORC1)

Hypothesized Mechanism: The compound may act as an inhibitor of mTORC1, a central regulator of cell growth, proliferation, and survival. Inhibition of mTORC1 can lead to the induction of autophagy, a cellular self-degradation process that can promote cancer cell death under certain conditions.[1]

Potential Target: Autophagy Pathway

Hypothesized Mechanism: Beyond mTORC1 inhibition, the compound could directly modulate the autophagy machinery, potentially disrupting the autophagic flux and leading to an accumulation of autophagosomes, which can be detrimental to cancer cells.[1]

Antimicrobial Effects by Targeting Essential Bacterial Processes

Various pyrazole-benzoic acid derivatives have demonstrated potent antibacterial activity, particularly against Gram-positive bacteria.[2][3][4]

Potential Target: Bacterial Fatty Acid Biosynthesis (FAB)

Hypothesized Mechanism: The compound may inhibit key enzymes in the bacterial fatty acid synthesis pathway, which is essential for building bacterial cell membranes and is a validated target for antibiotics.[2]

Urate-Lowering Effects for Gout Treatment

Certain pyrazole derivatives have been identified as inhibitors of urate transporter 1 (URAT1), a key protein in the renal reabsorption of uric acid.

Potential Target: Urate Transporter 1 (URAT1)

Hypothesized Mechanism: The benzoic acid moiety of the compound may enable it to bind to and block the URAT1 transporter, thereby increasing the excretion of uric acid and lowering its levels in the blood. This suggests a potential therapeutic application in the management of hyperuricemia and gout.

Data Presentation

As of the current literature review, no specific quantitative biological data for this compound has been published. The following tables are provided as templates for researchers to populate as data becomes available from the experimental protocols outlined in the subsequent section.

Table 1: In Vitro Enzyme Inhibition Data

| Target Enzyme | IC50 (µM) | Assay Method | Reference |

| COX-1 | |||

| COX-2 | |||

| mTORC1 | |||

| Fatty Acid Synthase (FAS) |

Table 2: Cellular Activity Data

| Cell Line | Assay Type | EC50 / IC50 (µM) | Endpoint Measured | Reference |

| Cancer Cell Line (e.g., MIA PaCa-2) | Antiproliferation | Cell Viability | ||

| HEK293-hURAT1 | URAT1 Inhibition | Uric Acid Uptake | ||

| Bacterial Strain (e.g., S. aureus) | Antibacterial | MIC (µg/mL) | Bacterial Growth |

Experimental Protocols

To facilitate the investigation of the potential therapeutic targets of this compound, detailed methodologies for key experiments are provided below.

mTORC1 Kinase Assay

This protocol is adapted from established methods for assessing mTORC1 kinase activity in vitro.[5][6][7]

Objective: To determine the in vitro inhibitory activity of this compound against mTORC1.

Materials:

-

HEK293E cells for mTORC1 immunoprecipitation

-

mTOR lysis buffer (40 mM HEPES pH 7.4, 120 mM NaCl, 1 mM EDTA, 10 mM pyrophosphate, 10 mM glycerophosphate, 50 mM NaF, 1.5 mM Na3VO4, 0.3% CHAPS, and protease inhibitors)

-

Anti-mTOR antibody

-

Protein A/G agarose beads

-

mTOR kinase assay buffer (25 mM HEPES pH 7.4, 50 mM KCl, 10 mM MgCl2)

-

Recombinant 4E-BP1 (substrate)

-

[γ-³²P]ATP

-

SDS-PAGE and autoradiography equipment

Procedure:

-

mTORC1 Immunoprecipitation:

-

Lyse HEK293E cells in mTOR lysis buffer.

-

Incubate cell lysate with anti-mTOR antibody for 2 hours at 4°C.

-

Add Protein A/G agarose beads and incubate for another 1 hour at 4°C.

-

Wash the beads three times with lysis buffer and once with kinase assay buffer.

-

-

Kinase Reaction:

-

Resuspend the beads in kinase assay buffer.

-

Add recombinant 4E-BP1 and the test compound at various concentrations.

-

Initiate the reaction by adding [γ-³²P]ATP.

-

Incubate at 30°C for 20 minutes.

-

-

Analysis:

-

Stop the reaction by adding SDS sample buffer and boiling.

-

Separate the proteins by SDS-PAGE.

-

Visualize the phosphorylated 4E-BP1 by autoradiography.

-

Quantify band intensities to determine the IC₅₀ value of the compound.

-

Autophagy Flux Assay (LC3 Turnover)

This protocol is based on established guidelines for monitoring autophagy.[8][9][10][11]

Objective: To assess the effect of this compound on autophagic flux.

Materials:

-

Cancer cell line (e.g., HeLa or MCF-7)

-

Complete cell culture medium

-

Test compound

-

Lysosomal inhibitors (e.g., Bafilomycin A1 or Chloroquine)

-

RIPA lysis buffer

-

Anti-LC3 antibody

-

Western blotting reagents and equipment

Procedure:

-

Cell Treatment:

-

Plate cells and allow them to adhere overnight.

-

Treat cells with the test compound at various concentrations in the presence or absence of a lysosomal inhibitor for a defined period (e.g., 6 hours).

-

-

Protein Extraction and Western Blotting:

-

Lyse the cells in RIPA buffer.

-

Determine protein concentration using a BCA assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with anti-LC3 antibody to detect LC3-I and LC3-II.

-

-

Analysis:

-

Quantify the band intensities for LC3-II.

-

Autophagic flux is determined by the difference in LC3-II levels between samples treated with and without the lysosomal inhibitor. An increase in this difference upon compound treatment indicates an induction of autophagy.

-

URAT1 Inhibition Assay

This protocol describes a cell-based assay for measuring the inhibition of uric acid uptake by URAT1.[12][13][14][15][16]

Objective: To determine the inhibitory effect of this compound on URAT1-mediated uric acid transport.

Materials:

-

HEK293 cells stably expressing human URAT1 (hURAT1-HEK293)

-

HEK293 mock-transfected cells (negative control)

-

Cell culture medium

-

Hanks' Balanced Salt Solution (HBSS)

-

[¹⁴C]-Uric acid

-

Test compound and reference inhibitor (e.g., Benzbromarone)

-

Cell lysis buffer (e.g., 0.1 M NaOH)

-

Scintillation cocktail and counter

Procedure:

-

Cell Culture:

-

Culture hURAT1-HEK293 and mock cells in 24-well plates to confluence.

-

-

Uptake Assay:

-

Wash the cells with pre-warmed HBSS.

-

Pre-incubate the cells with the test compound or reference inhibitor in HBSS for 10 minutes at 37°C.

-

Initiate the uptake by adding HBSS containing [¹⁴C]-uric acid.

-

Incubate for 5 minutes at 37°C.

-

Stop the uptake by washing the cells rapidly with ice-cold HBSS.

-

-

Measurement and Analysis:

-

Lyse the cells and measure the radioactivity using a scintillation counter.

-

Normalize the data to protein concentration.

-

Calculate the percentage of inhibition and determine the IC₅₀ value.

-

Bacterial Fatty Acid Synthesis (FAS) Inhibition Assay

This protocol outlines a method to screen for inhibitors of bacterial fatty acid synthesis.[17][18][19][20]

Objective: To evaluate the inhibitory effect of this compound on bacterial fatty acid synthesis.

Materials:

-

Bacterial strain (e.g., Staphylococcus aureus)

-

Tryptic Soy Broth (TSB)

-

[¹⁴C]-Acetate

-

Test compound

-

Chloroform/methanol (2:1, v/v)

-

Scintillation cocktail and counter

Procedure:

-

Bacterial Culture and Treatment:

-

Grow an overnight culture of the bacterial strain in TSB.

-

Dilute the culture and grow to early-log phase.

-

Add the test compound at various concentrations and incubate for 30 minutes.

-

Add [¹⁴C]-acetate and incubate for another 1 hour.

-

-

Lipid Extraction:

-

Harvest the bacterial cells by centrifugation.

-

Extract the total lipids from the cell pellet using a chloroform/methanol mixture.

-

-

Measurement and Analysis:

-

Measure the radioactivity of the lipid extract using a scintillation counter.

-

A reduction in radioactivity in the presence of the test compound indicates inhibition of fatty acid synthesis.

-

Determine the IC₅₀ value.

-

Visualizations

To further elucidate the potential mechanisms and experimental designs, the following diagrams are provided.

Caption: Potential inhibition of the mTORC1 signaling pathway.

Caption: Workflow for assessing autophagic flux via LC3 turnover.

Caption: Hypothesized mechanism of URAT1 inhibition.

Conclusion

While direct evidence for the therapeutic targets of this compound is currently lacking, the rich pharmacology of related pyrazole derivatives provides a strong rationale for its investigation against a range of targets implicated in inflammation, cancer, infectious diseases, and metabolic disorders. The experimental protocols and conceptual frameworks presented in this technical guide are intended to serve as a valuable resource for the scientific community to unlock the therapeutic potential of this promising molecule. Further research is warranted to elucidate its precise mechanisms of action and to validate its efficacy in preclinical models.

References

- 1. N-(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides: Antiproliferative Activity and Effects on mTORC1 and Autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Development of 4-[4-(Anilinomethyl)-3-phenyl-pyrazol-1-yl] Benzoic Acid Derivatives as Potent Anti-Staphylococci and Anti-Enterococci Agents [mdpi.com]

- 4. Development of 4-[4-(Anilinomethyl)-3-phenyl-pyrazol-1-yl] Benzoic Acid Derivatives as Potent Anti-Staphylococci and Anti-Enterococci Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. bio-protocol.org [bio-protocol.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Methods for the Detection of Autophagy in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Assays to Monitor Autophagy Progression in Cell Cultures [mdpi.com]

- 10. Guidelines for the use and interpretation of assays for monitoring autophagy (3rd edition) • Neurobiologie • Fachbereich Biologie, Chemie, Pharmazie [bcp.fu-berlin.de]

- 11. Autophagy: assays and artifacts - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. mdpi.com [mdpi.com]

- 16. bioivt.com [bioivt.com]

- 17. benchchem.com [benchchem.com]

- 18. A Cellular Assay for Inhibitors of the Fatty Acid Biosynthetic Pathway Using Scintillating Microplates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. bio-protocol.org [bio-protocol.org]

- 20. EP0738107B1 - Inhibitors of fatty acid synthesis as antimicrobial agents - Google Patents [patents.google.com]

The Pyrazole Scaffold: A Cornerstone in the Discovery of Bioactive Molecules

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a privileged scaffold in medicinal chemistry. Its unique structural and electronic properties have led to the discovery and development of a diverse array of bioactive molecules with wide-ranging therapeutic applications. This technical guide provides a comprehensive overview of the discovery of pyrazole-containing bioactive molecules, with a focus on their synthesis, mechanism of action, and quantitative biological data. Detailed experimental protocols and visual representations of key pathways and workflows are included to facilitate further research and development in this dynamic field.

Key Bioactive Pyrazole-Containing Molecules: Case Studies

To illustrate the significance of the pyrazole scaffold, this guide will focus on three prominent examples: the anti-inflammatory drug Celecoxib, the anti-obesity agent Rimonabant, and a class of promising anticancer agents, the pyrazole-based kinase inhibitors.

Celecoxib: A Selective COX-2 Inhibitor

Celecoxib is a nonsteroidal anti-inflammatory drug (NSAID) that selectively inhibits the cyclooxygenase-2 (COX-2) enzyme.[1][2][3][4] This selectivity provides the therapeutic benefits of pain and inflammation relief with a reduced risk of gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1.[1][4]

Mechanism of Action: Celecoxib's primary mechanism of action is the inhibition of COX-2, which is a key enzyme in the conversion of arachidonic acid to prostaglandins, potent mediators of inflammation and pain.[1][3][4][5] Beyond its anti-inflammatory effects, Celecoxib has also been shown to exhibit anticancer properties by inducing apoptosis and causing cell cycle arrest in cancer cells.[6][7]

Signaling Pathway:

Rimonabant: A Selective Cannabinoid CB1 Receptor Antagonist

Rimonabant was developed as an anti-obesity drug that acts as a selective antagonist or inverse agonist of the cannabinoid CB1 receptor.[8][9][10][11] The endocannabinoid system is known to play a crucial role in regulating appetite and energy balance.[9][10]

Mechanism of Action: Rimonabant blocks the CB1 receptor, which is primarily found in the central nervous system and peripheral tissues like adipose tissue.[9] By blocking this receptor, it disrupts the signaling pathways that promote appetite and fat accumulation.[9]

Signaling Pathway:

Pyrazole-Based Kinase Inhibitors in Oncology

The pyrazole scaffold is a key feature in numerous small molecule kinase inhibitors developed for cancer therapy.[12][13][14] Kinases are a large family of enzymes that play a critical role in cell signaling pathways, and their dysregulation is a hallmark of many cancers. Pyrazole-containing compounds have been designed to target various kinases, including Akt, Aurora kinases, and Cyclin-Dependent Kinases (CDKs).[12][15]

Mechanism of Action: These inhibitors typically act by competing with ATP for the binding site on the kinase, thereby preventing the phosphorylation of downstream substrates and inhibiting the signaling cascade that promotes cancer cell proliferation and survival.[14]

Quantitative Bioactivity Data

The following tables summarize the in vitro potency of the discussed pyrazole-containing bioactive molecules.

Table 1: In Vitro Inhibitory Activity of Celecoxib

| Target | IC50 (nM) | Assay Condition | Reference |

| COX-1 | 2800 | Human lymphoma cells | [16] |

| COX-2 | 40 | Sf9 cells | [2][10] |

| COX-2 | 91 | Human dermal fibroblasts | [16] |

Table 2: Binding Affinity of Rimonabant

| Target | Ki (nM) | Radioligand | Cell Line/Tissue | Reference |

| CB1 | 1.8 | [3H]CP55,940 | HEK 293 cells | [8] |

| CB2 | 514 | [3H]CP55,940 | HEK 293 cells | [8] |

Table 3: In Vitro Inhibitory Activity of Selected Pyrazole-Based Kinase Inhibitors

| Compound | Target Kinase | IC50 (nM) | Reference |

| Afuresertib | Akt1 | 1.3 | [8] |

| Compound 6 | Aurora A | 160 | [8] |

| Compound 17 | Chk2 | 17.9 | [8] |

| Compound 22 | CDK2 | 247 | [8] |

| Compound 49 | EGFR | 260 | [17] |

| Compound 49 | HER-2 | 200 | [17] |

Experimental Protocols

This section provides detailed methodologies for the synthesis of Celecoxib and Rimonabant, as well as a general protocol for an in vitro kinase inhibition assay.

Synthesis of Celecoxib

The synthesis of Celecoxib typically involves the condensation of a substituted 1,3-dione with a hydrazine derivative.[18]

Protocol:

-

Preparation of 4,4,4-trifluoro-1-(p-tolyl)butane-1,3-dione: A solution of 4-methylacetophenone and ethyl trifluoroacetate in a suitable solvent (e.g., toluene) is treated with a strong base like sodium methoxide. The mixture is heated to reflux and then neutralized with acid to yield the diketone.[19]

-

Cyclocondensation: The resulting 4,4,4-trifluoro-1-(p-tolyl)butane-1,3-dione is reacted with 4-sulfamoylphenylhydrazine hydrochloride in a solvent such as ethanol with a catalytic amount of hydrochloric acid. The mixture is heated to reflux for several hours.[18]

-

Work-up and Purification: After cooling, the solvent is removed, and the residue is dissolved in an organic solvent and washed with a basic solution (e.g., sodium bicarbonate) and brine. The organic layer is dried and concentrated. The crude product is purified by recrystallization to yield pure Celecoxib.[18]

Synthesis of Rimonabant

A common synthetic route to Rimonabant involves the formation of a pyrazole ring through cyclization.[20][21]

Protocol:

-

Diketone Formation: 4-chloropropiophenone is reacted with diethyl oxalate in the presence of a strong base like lithium hexamethyldisilazide (LiHMDS) to form a diketoester.[20]

-

Hydrazone Formation and Cyclization: The diketoester is then reacted with 2,4-dichlorophenylhydrazine hydrochloride in an acidic medium (e.g., acetic acid or sulfuric acid) to form a hydrazone, which undergoes cyclization to form the pyrazole ring.[20][21]

-

Amidation: The ester group on the pyrazole ring is saponified to the corresponding carboxylic acid, which is then converted to an acid chloride using a reagent like thionyl chloride. Finally, amidation with N-aminopiperidine yields Rimonabant.[20]

In Vitro Kinase Inhibition Assay (General Protocol)

This protocol describes a common method for determining the inhibitory activity of a compound against a specific kinase.

Experimental Workflow:

Protocol:

-

Reagent Preparation: Prepare solutions of the kinase, a suitable substrate (often a peptide), ATP, and the test compound (pyrazole derivative) in an appropriate assay buffer.

-

Compound Dispensing: Serially dilute the test compound and dispense it into the wells of a microplate. Include positive (known inhibitor) and negative (vehicle) controls.

-

Kinase and Substrate Addition: Add the kinase and substrate to the wells and pre-incubate for a short period.

-

Reaction Initiation: Initiate the kinase reaction by adding ATP to all wells.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a specific time.

-

Reaction Termination: Stop the reaction, often by adding a stop reagent.

-

Signal Detection: Detect the amount of phosphorylated substrate. This can be done using various methods, including radiometric assays ([³²P]-ATP) or non-radiometric methods like fluorescence or luminescence-based assays.[18][21]

-

Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.[1]

Conclusion

The pyrazole scaffold continues to be a highly fruitful starting point for the discovery of novel bioactive molecules. The examples of Celecoxib, Rimonabant, and various kinase inhibitors demonstrate the versatility of this heterocyclic core in targeting a wide range of biological processes. The synthetic accessibility and the potential for diverse substitutions on the pyrazole ring ensure that it will remain a prominent feature in the landscape of drug discovery for the foreseeable future. This technical guide provides a foundational understanding and practical protocols to aid researchers in their exploration of new pyrazole-containing therapeutic agents.

References

- 1. benchchem.com [benchchem.com]

- 2. giffordbioscience.com [giffordbioscience.com]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. apexbt.com [apexbt.com]

- 7. Single and multiple doses of rimonabant antagonize acute effects of smoked cannabis in male cannabis users - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. apexbt.com [apexbt.com]

- 11. researchgate.net [researchgate.net]

- 12. egrove.olemiss.edu [egrove.olemiss.edu]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. protocols.io [protocols.io]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. benchchem.com [benchchem.com]

- 19. researchgate.net [researchgate.net]

- 20. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]

- 21. reactionbiology.com [reactionbiology.com]

Screening of 2-(3,5-dimethyl-1H-pyrazol-4-yl)benzoic Acid Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the screening process for derivatives of 2-(3,5-dimethyl-1H-pyrazol-4-yl)benzoic acid, a scaffold of significant interest in medicinal chemistry. This document outlines the synthesis, biological evaluation, and mechanistic analysis of these compounds, with a focus on their potential as kinase inhibitors for anticancer therapy.

Introduction

The this compound core is a privileged scaffold in drug discovery, known to be a versatile precursor for a variety of heterocyclic compounds with a broad spectrum of pharmacological activities.[1] Pyrazole derivatives have demonstrated efficacy as antimicrobial, anti-inflammatory, and anticancer agents.[2] Their mechanism of action often involves the inhibition of key enzymes, particularly protein kinases, which are crucial regulators of cellular processes frequently dysregulated in diseases like cancer.

This guide will detail the synthetic strategies for creating a library of these derivatives, present methodologies for screening their biological activity, and provide a framework for understanding their mechanism of action through signaling pathway analysis.

Synthesis of a Compound Library

The synthesis of this compound derivatives typically begins with the construction of the core pyrazole-benzoic acid structure, followed by diversification through functionalization of the benzoic acid moiety or the pyrazole ring. A general synthetic approach is outlined below.

Experimental Protocol: General Synthesis of this compound Amide Derivatives

This protocol describes a two-step process: the synthesis of the parent acid and its subsequent conversion to a library of amide derivatives.

Step 1: Synthesis of this compound

A plausible route to the parent compound involves a condensation reaction.

-

Reaction: 4-Hydrazinobenzoic acid is reacted with acetylacetone to form the 3,5-dimethylpyrazole ring.

-

Procedure:

-

To a solution of 4-hydrazinobenzoic acid (1 equivalent) in ethanol, add acetylacetone (1.1 equivalents).

-

Add a catalytic amount of a suitable acid (e.g., acetic acid).

-

Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield this compound.

-

Step 2: Synthesis of Amide Derivatives

The carboxylic acid group of the parent compound is activated and then reacted with a variety of amines to generate a diverse library of amide derivatives.

-

Reaction: The carboxylic acid is converted to an acid chloride, which then reacts with a primary or secondary amine.

-

Procedure:

-

Suspend this compound (1 equivalent) in a dry, inert solvent such as dichloromethane (DCM).

-

Add thionyl chloride (1.2 equivalents) dropwise at 0 °C.

-

Stir the reaction mixture at room temperature for 2-3 hours until the conversion to the acid chloride is complete (monitored by IR spectroscopy).

-

In a separate flask, dissolve the desired amine (1.1 equivalents) and a base (e.g., triethylamine, 1.5 equivalents) in dry DCM.

-

Slowly add the acid chloride solution to the amine solution at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Wash the reaction mixture with water and brine, then dry the organic layer over anhydrous sodium sulfate.

-

Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to obtain the desired amide derivative.

-

This general procedure can be used to synthesize a wide array of derivatives for screening by varying the amine component.

Biological Screening and Data Presentation

The synthesized library of this compound derivatives can be screened for various biological activities. A primary focus for this class of compounds is their potential as anticancer agents, particularly as kinase inhibitors.

In Vitro Anticancer Activity Screening

The initial screening of the compound library is typically performed using a panel of human cancer cell lines to assess their cytotoxic or antiproliferative effects. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric assay for this purpose.

Table 1: Representative Antiproliferative Activity of this compound Amide Derivatives

| Compound ID | R Group (Amine) | IC50 (µM) vs. MCF-7 (Breast Cancer) | IC50 (µM) vs. HCT116 (Colon Cancer) | IC50 (µM) vs. A549 (Lung Cancer) |

| Parent Acid | -OH | > 100 | > 100 | > 100 |

| Derivative 1 | -NH-phenyl | 15.2 | 20.5 | 18.9 |

| Derivative 2 | -NH-(4-chlorophenyl) | 5.8 | 8.1 | 7.2 |

| Derivative 3 | -NH-(3,4-dichlorophenyl) | 2.1 | 3.5 | 2.9 |

| Derivative 4 | -NH-benzyl | 12.7 | 15.3 | 14.1 |

| Derivative 5 | -N(CH₃)₂ | 45.3 | 52.1 | 48.6 |

| Doxorubicin | (Reference Drug) | 0.8 | 1.2 | 1.0 |

Note: The data presented in this table is hypothetical and for illustrative purposes, based on general trends observed for similar pyrazole derivatives.

Kinase Inhibition Assays

Compounds showing significant antiproliferative activity are further evaluated for their ability to inhibit specific protein kinases that are known to be involved in cancer progression. Polo-like kinase 1 (PLK1) and Aurora kinases are key regulators of mitosis and are attractive targets for cancer therapy.[3][4]

Table 2: In Vitro Kinase Inhibitory Activity of Selected Derivatives

| Compound ID | PLK1 IC50 (nM) | Aurora A IC50 (nM) | Aurora B IC50 (nM) |

| Derivative 2 | 150 | 250 | 200 |

| Derivative 3 | 25 | 45 | 30 |

| BI 2536 (Reference PLK1 Inhibitor) | 5 | 300 | 20 |

| VX-680 (Reference Aurora Kinase Inhibitor) | 200 | 2 | 5 |

Note: The data presented in this table is hypothetical and for illustrative purposes.

Experimental Protocols for Key Assays

Detailed and reproducible experimental protocols are essential for the accurate evaluation of the synthesized compounds.

MTT Assay for Cell Viability

This protocol details the steps for assessing the cytotoxicity of the compounds against cancer cell lines.

-

Materials:

-